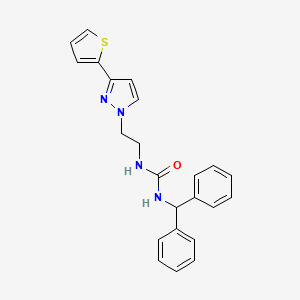

1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group and a pyrazole-thiophene hybrid substituent.

Properties

IUPAC Name |

1-benzhydryl-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c28-23(24-14-16-27-15-13-20(26-27)21-12-7-17-29-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,15,17,22H,14,16H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKMLJHPAATNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring.

Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction.

Attachment of the Benzhydryl Group: The benzhydryl group is attached via a nucleophilic substitution reaction.

Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights and Implications

Lipophilicity : The benzhydryl group in the target compound likely confers higher logP values compared to ethyl or methoxy-substituted analogs, impacting bioavailability and tissue distribution.

Electronic Effects : Thiophene’s electron-rich nature may enhance interactions with biological targets (e.g., enzymes or receptors) compared to phenyl or trifluoromethyl groups.

Synthetic Complexity : The target’s pyrazole-thiophene-ethyl linker may require tailored strategies, such as Suzuki coupling for thiophene introduction, contrasting with simpler alkylation in .

Biological Activity

1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound, which includes a benzhydryl group, a thiophene moiety, and a pyrazole ring, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.48 g/mol. The structure can be represented as follows:

The compound's biological activity is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Research indicates that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .

- Antiproliferative Activity : The presence of the pyrazole and thiophene rings suggests potential antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics during mitosis.

Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, certain analogs have demonstrated superior effectiveness compared to established anti-inflammatory drugs like indomethacin . The mechanism typically involves selective inhibition of COX-2, leading to reduced production of pro-inflammatory mediators.

Anticancer Properties

Research into similar compounds has revealed promising anticancer properties. For example, pyrrolidine derivatives have been shown to inhibit tubulin polymerization, thereby inducing apoptosis in cancer cells. This suggests that this compound could exhibit similar properties.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.